6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid is a synthetic compound belonging to the class of piperazine derivatives. It is a building block in organic synthesis, particularly in the development of new pharmaceutical compounds. It is specifically notable for its potential as an intermediate in the synthesis of Palbociclib, a drug used in cancer treatment. []
The synthesis of 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid is achieved through a multi-step process. A key intermediate in its synthesis is 4-{6-[(6-(1-butoxy-vinyl)-8-cyclopentyl-5-methyl-7-oxo-7, 8-dihydroppyridino-[2, 3-D] pyrimidine-2-yl) amino]-3-pyridyl}-1-piperazine carboxylic acid tert-butyl ester (Compound 2). The vinyl ether group in Compound 2 is converted into a carbonyl under acidic conditions, resulting in the formation of 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid (Compound 1). []
The primary application of 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid is its role as a key intermediate in the synthesis of Palbociclib. Palbociclib is a cyclin-dependent kinase (CDK) 4/6 inhibitor approved for use in combination with letrozole for the treatment of postmenopausal women with estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6